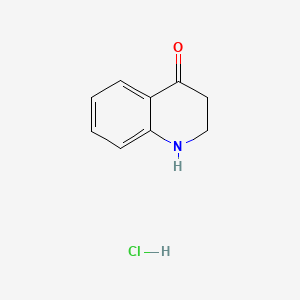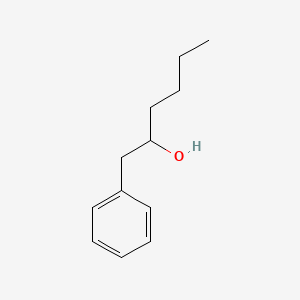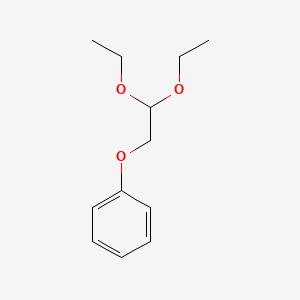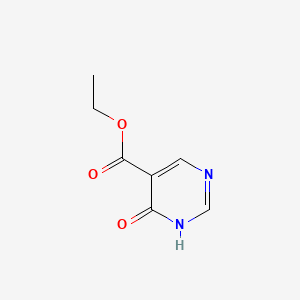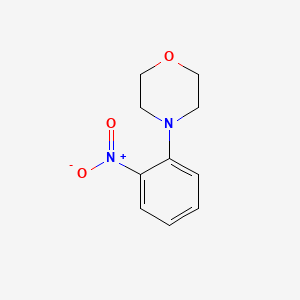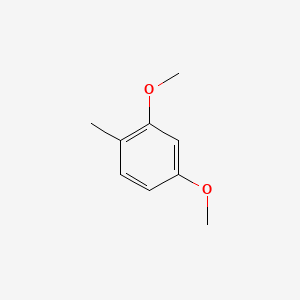
2,2,3,3-四甲基琥珀酸
描述
2,2,3,3-Tetramethylsuccinic acid, also known as TMSA, is an organic compound composed of four methyl groups attached to a succinic acid molecule. It is a versatile chemical used in a variety of applications due to its unique properties.
科学研究应用
, 或 . . 这使其在各种化学合成过程中发挥作用。
硝基烷烃和硝基芳烃的合成
四甲基琥珀酸可用于合成硝基烷烃和硝基芳烃 。 这些化合物在有机化学领域具有各种应用。
实验研究
2,2,3,3-四甲基琥珀酸是丙烯酸锂α-碳离子与 1,2-二溴烷烃相互作用的产物 。 这使其成为有机化学领域实验研究的宝贵化合物。
热分解研究
该化合物也可以通过 2,2,3,3-四甲基-4-酮戊二酸的热分解获得,同时释放一氧化碳分子 。 该性质可用于研究热分解过程。
杂环酸酐的形成
加热时,2,2,3,3-四甲基琥珀酸会形成杂环酸酐,即 3,3,4,4-四甲基四氢呋喃-2,5-二酮,同时损失一个水分子 。 这在研究杂环化合物及其性质方面可能有用。
纳米药物递送系统
2,2,3,3-四甲基琥珀酸用于修饰纳米药物递送系统 。 通过这种修饰,纳米药物能够提高其效率和有效性。
未来方向
作用机制
Target of Action
2,2,3,3-Tetramethylsuccinic acid is a dicarboxylic acid . It is a derivative of succinic acid (butane-1,4-dioic acid) with two methyl groups replacing two hydrogen atoms on each of the central carbon atoms of the chain
Mode of Action
It is known that the compound can be obtained by the interaction of lithium acrylate α-carbon ions with 1,2-dibromoalkanes .
Biochemical Pathways
It is known that upon heating, it forms a heterocyclic anhydride, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, with the loss of one molecule of water .
生化分析
Biochemical Properties
2,2,3,3-Tetramethylsuccinic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes involved in metabolic pathways, leading to the formation of intermediate compounds that participate in further biochemical reactions. The interactions of 2,2,3,3-Tetramethylsuccinic acid with these biomolecules are typically characterized by binding to active sites, altering enzyme conformation, and modulating catalytic activity .
Cellular Effects
The effects of 2,2,3,3-Tetramethylsuccinic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2,3,3-Tetramethylsuccinic acid may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins. These changes in gene expression can subsequently alter cellular metabolism, impacting processes such as energy production, biosynthesis, and degradation of cellular components .
Molecular Mechanism
At the molecular level, 2,2,3,3-Tetramethylsuccinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme kinetics. Additionally, 2,2,3,3-Tetramethylsuccinic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3-Tetramethylsuccinic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2,2,3,3-Tetramethylsuccinic acid can undergo thermal decomposition, forming a heterocyclic anhydride with the release of a water molecule . This degradation process can affect the compound’s activity and its interactions with biomolecules over time.
Dosage Effects in Animal Models
The effects of 2,2,3,3-Tetramethylsuccinic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including disruption of cellular processes and damage to tissues. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
2,2,3,3-Tetramethylsuccinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, participating in reactions that lead to the formation of intermediate compounds. These intermediates can further enter other metabolic pathways, influencing metabolic flux and metabolite levels. For example, 2,2,3,3-Tetramethylsuccinic acid can be metabolized by enzymes involved in the tricarboxylic acid cycle, contributing to energy production and biosynthesis of cellular components .
Transport and Distribution
The transport and distribution of 2,2,3,3-Tetramethylsuccinic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 2,2,3,3-Tetramethylsuccinic acid can affect its activity and function, as its interactions with biomolecules may vary depending on its localization .
Subcellular Localization
The subcellular localization of 2,2,3,3-Tetramethylsuccinic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can participate in metabolic reactions and influence energy production. The localization of 2,2,3,3-Tetramethylsuccinic acid can also affect its interactions with other biomolecules, modulating its biochemical properties and cellular effects .
属性
IUPAC Name |
2,2,3,3-tetramethylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2,5(9)10)8(3,4)6(11)12/h1-4H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPPYCZVWYZBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212210 | |
| Record name | Tetramethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630-51-3 | |
| Record name | 2,2,3,3-Tetramethylbutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic acid, tetramethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG22HEH2M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2,2,3,3-Tetramethylsuccinic acid from lithium acylates and 1,2-dibromoalkanes?
A1: The research demonstrates a novel approach to synthesizing 2,2,3,3-Tetramethylsuccinic acid through an oxidative coupling reaction. [] This method utilizes readily available starting materials like lithium acylates and 1,2-dibromoalkanes and proceeds under mild reaction conditions. [] The reaction involves the formation of α-carbanions from lithium acylates, which then react with 1,2-dibromoalkanes to yield the desired dicarboxylic acid. [] Interestingly, the study found that the reaction favors oxidative coupling over sequential nucleophilic substitution, showcasing a unique reactivity pattern. []
Q2: How does the structure of the α-carbanion influence the yield of 2,2,3,3-Tetramethylsuccinic acid in this reaction?
A2: The study observed that the yield of 2,2,3,3-Tetramethylsuccinic acid is significantly influenced by the structure of the α-carbanion. [] Specifically, α-carbanions with the anionoid center at the secondary α-carbon atom, such as the α-carbanion derived from lithium butyrate, resulted in higher yields of the corresponding dicarboxylic acids. [] This suggests that the stability and reactivity of the α-carbanion play a crucial role in dictating the reaction outcome. Further investigation into the mechanistic details could provide valuable insights into optimizing reaction conditions for enhanced yields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



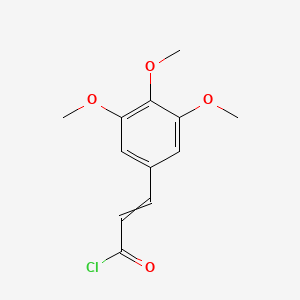
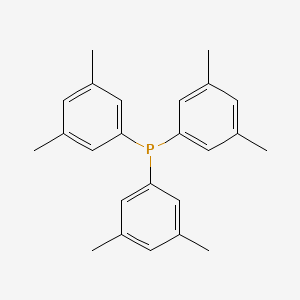
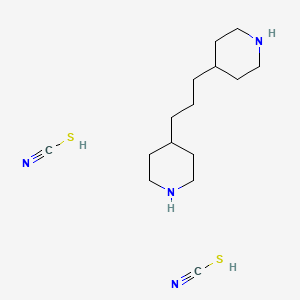
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)
